3-Pentanol

Übersicht

Beschreibung

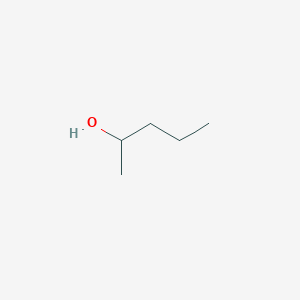

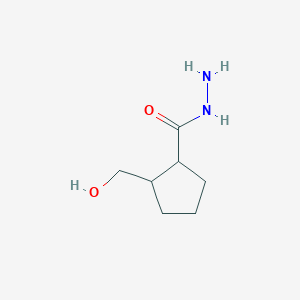

3-Pentanol, also known as pentan-3-ol, is a secondary alcohol with the molecular formula C5H12O. It is one of the eight isomers of amyl alcohol and is characterized by a hydroxyl group (-OH) attached to the third carbon of a five-carbon chain. This compound is a colorless liquid with a mild odor and is soluble in water, ethanol, and diethyl ether .

Wirkmechanismus

Target of Action

3-Pentanol, also known as Diethyl carbinol , is an organic compound that is primarily involved in the defense mechanisms of plants . It is a component of emitted insect sex pheromones and is produced by plant-associated bacteria, including mainly Bacillus spp. and Pseudomonas spp .

Mode of Action

The mode of action of this compound is primarily through the induction of defense signaling pathways in plants . It primes the salicylic acid (SA) and jasmonic acid (JA) defense signaling pathways . The compound triggers the expression of oxylipin pathway genes .

Biochemical Pathways

This compound affects the salicylic acid (SA) and jasmonic acid (JA) defense signaling pathways in plants . Exposure to this compound upregulates the expression of marker genes PDF1.2 and PR1, indicating that this compound primes these defense signaling pathways . The application of this compound or 2-butanone triggers the expression of oxylipin pathway genes .

Pharmacokinetics

It is known that the compound is volatile , which suggests that it can readily evaporate and disperse in the environment. This property may influence its bioavailability and distribution in the environment.

Result of Action

The result of this compound’s action is the priming of plant defense mechanisms against microbial pathogens and insect pests . By triggering the SA and JA defense signaling pathways, this compound helps to enhance the plant’s innate resistance to a variety of threats .

Action Environment

The action of this compound can be influenced by environmental factors. As a volatile compound, this compound can readily evaporate and disperse in the environment . This means that its action, efficacy, and stability can be affected by factors such as temperature, humidity, and wind conditions. It is recommended to use local and general ventilation and to take precautionary measures against static discharge .

Biochemische Analyse

Biochemical Properties

3-Pentanol interacts with various biomolecules in biochemical reactions. It is an active organic compound produced by plants and is a component of emitted insect sex pheromones . In plants, it has been shown to elicit plant immunity against microbial pathogens .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to trigger plant immunity against a bacterial speck pathogen, Pseudomonas syringae pv. tomato, via salicylic acid and jasmonic acid-dependent signaling pathways in Arabidopsis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, the kinetics and combustion mechanisms of 1-pentanol, 2-pentanol, and this compound triggered by hydroxyl radicals were explored .

Metabolic Pathways

This compound is involved in the branched-chain amino acid pathways. These pathways are extended to produce abiotic longer chain keto acids and alcohols by engineering the chain elongation activity of 2-isopropylmalate synthase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Pentanol can be synthesized through several methods, including:

Grignard Reaction: This involves the reaction of ethylmagnesium bromide with propionaldehyde, followed by hydrolysis

Reduction of Ketones: 3-Pentanone can be reduced using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the hydration of pentene in the presence of an acid catalyst. This method is efficient and yields a high purity product .

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Pentanol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Bei Oxidation bildet this compound 3-Pentanone.

Reduktion: Weniger verbreitet ist die Reduktion von this compound zu Pentan unter bestimmten Bedingungen.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: KMnO4, CrO3, PCC (Pyridiniumchlorchromat)

Reduktion: NaBH4, LiAlH4

Substitution: HX (z. B. HCl, HBr)

Hauptprodukte, die gebildet werden:

Oxidation: 3-Pentanone

Reduktion: Pentan

Substitution: 3-Pentylhalogenide

Wissenschaftliche Forschungsanwendungen

3-Pentanol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Lösungsmittel und Zwischenprodukt in der organischen Synthese verwendet.

Biologie: this compound wird auf seine Rolle als Pheromon bei bestimmten Insektenarten untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet hauptsächlich seine Wechselwirkung mit biologischen Membranen und Proteinen. Als Alkohol kann es Wasserstoffbrückenbindungen mit Wasser und anderen Molekülen bilden und so die Löslichkeit und Stabilität von Verbindungen beeinflussen. In biologischen Systemen kann this compound als Lösungsmittel wirken und den Transport und die Abgabe von Wirkstoffen erleichtern .

Vergleich Mit ähnlichen Verbindungen

3-Pentanol kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

2-Pentanol: Ein weiteres Isomer von Pentanol mit der Hydroxylgruppe am zweiten Kohlenstoffatom. Es hat andere physikalische Eigenschaften und Reaktivität.

1-Pentanol: Ein primärer Alkohol mit der Hydroxylgruppe am ersten Kohlenstoffatom. Es hat einen höheren Siedepunkt und andere Löslichkeitseigenschaften.

3-Methyl-2-butanol: Ein verzweigtes Isomer mit ähnlichen lösungsvermittelnden Eigenschaften, aber aufgrund seiner Struktur unterschiedlicher Reaktivität

Einzigartigkeit von this compound: Die Position der Hydroxylgruppe am dritten Kohlenstoffatom verleiht this compound im Vergleich zu seinen Isomeren eine einzigartige Reaktivität und physikalische Eigenschaften. Seine Rolle als Pheromon und seine Anwendungen in verschiedenen Industrien unterstreichen seine Vielseitigkeit .

Eigenschaften

IUPAC Name |

pentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIXEPGDORPWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060400 | |

| Record name | 3-Pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 3-Pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

116 °C | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

30 °C c.c. | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 30 °C: 5.5 (moderate) | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.8 | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3 | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

8.77 [mmHg], Vapor pressure, kPa at 20 °C: 0.8 | |

| Record name | 3-Pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

584-02-1 | |

| Record name | 3-Pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4ELC182I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-8 °C | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Pentanol?

A1: The molecular formula of this compound is C5H12O, and its molecular weight is 88.15 g/mol.

Q2: Are there any spectroscopic techniques used to characterize this compound?

A2: Yes, several spectroscopic techniques have been employed to study this compound. These include:

- Infrared (IR) spectroscopy: Used to study hydrogen bonding and self-association behavior in various solvents. [, , , , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and dynamics of this compound, especially in the context of hydrogen bonding. [, , , ]

- Dielectric Relaxation Spectroscopy (DRS): Used to study the disruption of self-molecular association of this compound in binary mixtures. []

Q3: How does this compound react with Chlorine atoms and hydroxyl radicals in the atmosphere?

A3: this compound is primarily oxidized by Cl atoms and OH radicals in the atmosphere. The dominant pathway (58 ± 3% for OH, 26 ± 2% for Cl) involves attack at the 3-position, forming an α-hydroxyalkyl radical. This radical reacts with oxygen to yield 3-pentanone. []

Q4: Can this compound be used as a starting material for the synthesis of 3-pentanone?

A4: Yes, 3-pentanone can be synthesized from 2-pentene through a multi-step process. This involves the conversion of 2-pentene to amyl acetate, followed by reactions to obtain this compound, which is then dehydrogenated to yield high-purity 3-pentanone. [, , ]

Q5: What are the major products of this compound oxidation initiated by Cl atoms and OH radicals?

A5: The major products of Cl atom initiated oxidation, both in the presence and absence of NOx, include 3-pentanone, propionaldehyde, acetaldehyde, and formaldehyde. For OH radical initiated oxidation in the presence of NOx, the primary products are 3-pentanone, propionaldehyde, and acetaldehyde. []

Q6: Does the concentration of oxygen impact the product yields in this compound oxidation?

A6: Research indicates that the product yields from both Cl and OH radical initiated oxidation of this compound are independent of oxygen concentration across a partial pressure range of 10-700 Torr. []

Q7: Can this compound induce plant resistance to pathogens?

A7: Yes, research suggests that exposure of Arabidopsis seedlings to gaseous this compound can induce systemic resistance against the bacterial pathogen Pseudomonas syringae pv. tomato DC3000. This resistance is mediated through the salicylic acid and jasmonic acid-dependent signaling pathways. []

Q8: How does the structure of this compound influence its interaction with alkylbenzoates?

A8: Dielectric relaxation spectroscopy studies show that the position of the hydroxyl group in this compound influences its interaction with alkylbenzoates. This is evident in the non-linear behavior of dielectric parameters, suggesting hetero-association of the molecules. []

Q9: Has this compound been investigated for use in metal complex synthesis?

A9: Yes, this compound and its derivatives have been utilized in the synthesis of metal complexes. For example, it's a key component in synthesizing dinuclear copper(II) complexes with tetraimidazole ligands and tetranuclear and binuclear manganese(III) complexes. [, , ]

Q10: How does this compound behave as a solvent in binary mixtures?

A10: Studies investigating the physicochemical properties of this compound in binary mixtures with toluene and various isomers of pentanol have revealed:

- Viscosity: this compound exhibits non-ideal behavior, with viscosity increasing at an increasing rate with higher concentrations of this compound in toluene. []

- Thermodynamics of Viscous Flow: Excess viscosities and excess free energies of activation for viscous flow follow the order: this compound + toluene > 2-pentanol + toluene > 1-pentanol + toluene. []

Q11: Does the structure of this compound affect its interaction with resorcin[4]arene capsules?

A11: Diffusion NMR studies show that the structure of this compound influences its interaction with resorcin[4]arene hexameric capsules. While some alcohols act as guests and are encapsulated, this compound becomes part of the hexameric structure, enabling magnetization exchange with bulk alcohol molecules. [, ]

Q12: Have there been any computational studies on the autoignition of this compound?

A12: Yes, theoretical studies have investigated the H-abstraction reactions from this compound by H, CH3, HO2, and OH radicals. High-level calculations were used to determine rate constants, which were then incorporated into kinetic models to predict ignition delay times. These models have been validated against experimental data from shock tube experiments. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)

![(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane](/img/structure/B84876.png)